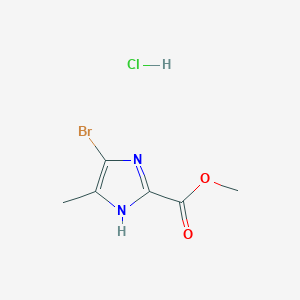

4-溴-5-甲基-1H-咪唑-2-甲酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

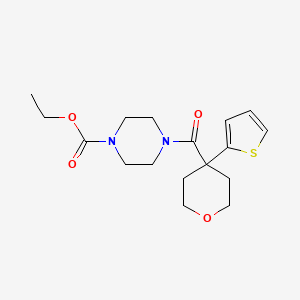

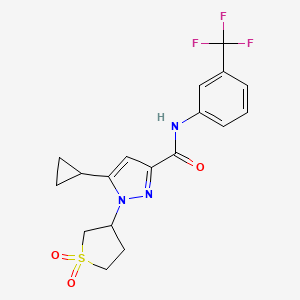

Molecular Structure Analysis

The molecular structure of the related compounds “Methyl 4-bromo-1H-imidazole-2-carboxylate” and “Methyl 4-bromo-1H-imidazole-5-carboxylate” can be represented by the linear formula C5H5BrN2O2 . The InChI codes for these compounds are also provided .Physical and Chemical Properties Analysis

The related compounds “Methyl 4-bromo-1H-imidazole-2-carboxylate” and “Methyl 4-bromo-1H-imidazole-5-carboxylate” are solid at room temperature . They should be stored in an inert atmosphere at 2-8°C .科学研究应用

抗肿瘤活性

一项关于 8-氨基甲酰基-3-甲基-咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮(CCRG 81045)的抗肿瘤活性和药代动力学的研究,该化合物与 4-溴-5-甲基-1H-咪唑-2-甲酸甲酯盐酸盐相关,突出了其对各种小鼠肿瘤的显着抗肿瘤活性,当腹腔内给药时。它对 L1210 和 P388 白血病、M5076 网状细胞肉瘤、B16 黑色素瘤和 ADJ/PC6A 浆细胞瘤表现出良好的活性,与对照组相比,治疗动物的存活时间显着增加 (Stevens 等人,1987)。

缓蚀

对咪唑及其衍生物(包括 4-甲基咪唑和 1-(对甲苯基)-4-甲基咪唑)的效率的研究表明,它们在酸性环境中对铜具有显着的缓蚀作用。这些研究表明,这些与 4-溴-5-甲基-1H-咪唑-2-甲酸甲酯盐酸盐相关的化合物具有低活化能,并且在吸附行为中遵循弗氏等温线,表明在铜表面发生物理吸附。1-(对甲苯基)-4-甲基咪唑的抑制效率特别高 (Gašparac、Martin 和 Stupnišek-lisac,2000)。

绿色合成应用

使用布朗斯台德酸性离子液体一锅法合成高度取代的咪唑代表了一种环保的方法,展示了 4-溴-5-甲基-1H-咪唑-2-甲酸甲酯盐酸盐在绿色化学应用中的潜力。该方法促进了在无溶剂条件下以优异的产率合成 2,4,5-三取代和 1,2,4,5-四取代咪唑 (Shaterian 和 Ranjbar,2011)。

烷基化研究

对咪唑-4(5)-羧酸衍生物(包括用溴乙酸及其甲酯进行甲基酯)的烷基化研究已经产生了与咪唑衍生物的化学操作和合成相关的重大发现。这项工作对新化合物的开发有影响,并进一步探索了 4-溴-5-甲基-1H-咪唑-2-甲酸甲酯盐酸盐的化学多功能性 (Dumpis、Alekseeva、Litasova 和 Piotrovskii,2003)。

安全和危害

未来方向

The development of new synthetic methods for imidazole compounds and their derivatives is a topic of ongoing research due to their wide range of applications . Further studies could focus on the synthesis, characterization, and application of “Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride”.

作用机制

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some imidazole derivatives can inhibit certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can influence their stability and efficacy in different environments .

属性

IUPAC Name |

methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWUAZVPAXQBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)OC)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2870966.png)

![1-(2-methoxyethyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2870970.png)

![methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate](/img/structure/B2870974.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)

![3-(piperazin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2870979.png)